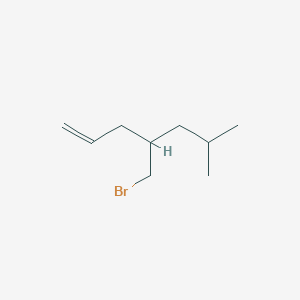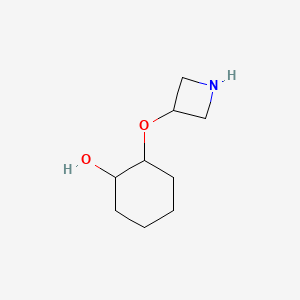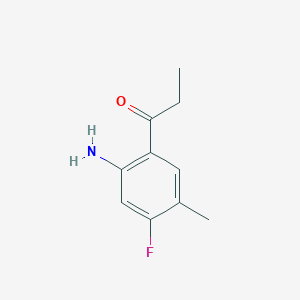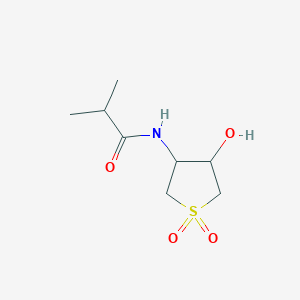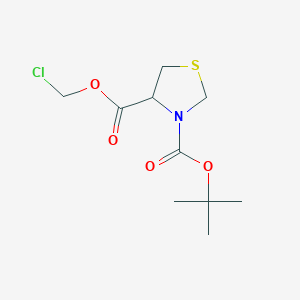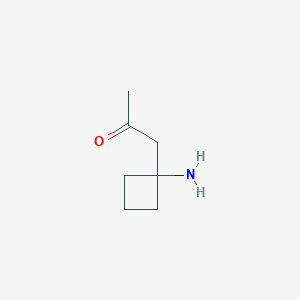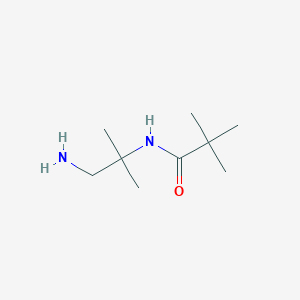
N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide is a chemical compound with a unique structure that includes an amino group and a dimethylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 1-amino-2-methylpropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography.
化学反应分析
Types of Reactions
N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amines.
科学研究应用
N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the context.
相似化合物的比较
Similar Compounds
- N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
- N-(1-amino-2-methylpropan-2-yl)-2-chlorobenzenesulfonamide
- N-(1-amino-2-methylpropan-2-yl)naphthalene-2-sulfonamide
Uniqueness
N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide is unique due to its specific structural features, which include the combination of an amino group and a dimethylpropanamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
属性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC 名称 |
N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H20N2O/c1-8(2,3)7(12)11-9(4,5)6-10/h6,10H2,1-5H3,(H,11,12) |
InChI 键 |
SWXUJDNOCZVOFT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC(C)(C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


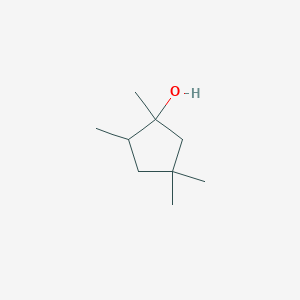
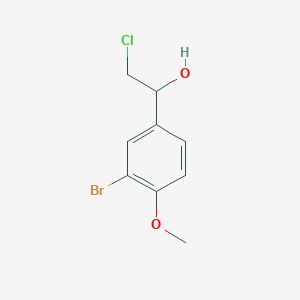
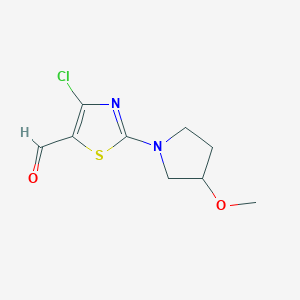
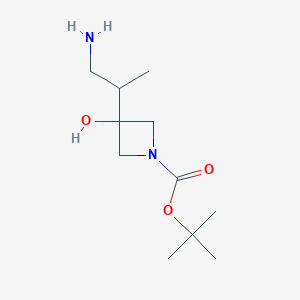
![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate](/img/structure/B13189219.png)
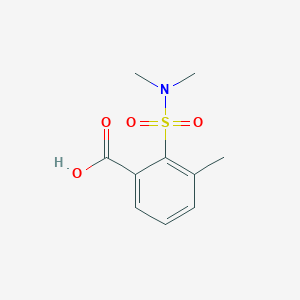
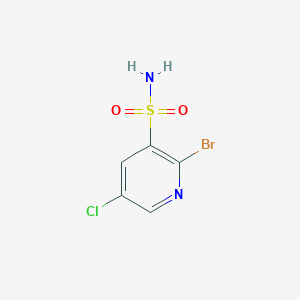
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)
